Cas no 28604-77-5 (Benzenamine, methyl-N,N-bis(methylphenyl)-)

Benzenamine, methyl-N,N-bis(methylphenyl)- structure
28604-77-5 structure
Product Name:Benzenamine, methyl-N,N-bis(methylphenyl)-
CAS No:28604-77-5
MF:C21H21N
MW:287.398145437241
CID:1435217
PubChem ID:18327244
Update Time:2025-04-20

Benzenamine, methyl-N,N-bis(methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, methyl-N,N-bis(methylphenyl)-
    • 2-methyl-N,N-bis(2-methylphenyl)aniline
    • tris-o-tolyl-amine
    • tritolylamine
    • 28604-77-5
    • DTXSID50592829
    • SCHEMBL516435
    • Inchi: 1S/C21H21N/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
    • InChI Key: KXJIIWGGVZEGBD-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1C)(C1C=CC=CC=1C)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 287.16753
  • Monoisotopic Mass: 287.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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